(E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide
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Overview
Description
(E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a hexyl chain, a hydroxy group, a nitrobenzoyl hydrazone moiety, and a carboxamide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a strong base.
Hydroxy Group Addition: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Formation of the Nitrobenzoyl Hydrazone Moiety: This step involves the reaction of a nitrobenzoyl chloride with hydrazine to form the hydrazone linkage.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
(E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials, dyes, and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with biological molecules, while the nitrobenzoyl hydrazone moiety can participate in redox reactions, affecting cellular processes. The carboxamide group can enhance the compound’s binding affinity to proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-ethyl-3-[(E)-2-(4-nitrobenzoyl)hydrazono]butanoate
- 2-methoxy-4-{[(E)-2-(4-nitrobenzoyl)hydrazono]methyl}phenyl acetate
Uniqueness
(E)-6-hexyl-7-hydroxy-2-(2-(4-nitrobenzoyl)hydrazono)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its hexyl chain, hydroxy group, nitrobenzoyl hydrazone moiety, and carboxamide group collectively contribute to its diverse range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
(2E)-6-hexyl-7-hydroxy-2-[(4-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-2-3-4-5-6-15-11-16-12-18(21(24)29)23(33-20(16)13-19(15)28)26-25-22(30)14-7-9-17(10-8-14)27(31)32/h7-13,28H,2-6H2,1H3,(H2,24,29)(H,25,30)/b26-23+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIDCSJTKKHVDJ-WNAAXNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/O2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.